Alfaxalone

Catalog No.
S005218
CAS No.
23930-19-0
M.F
C21H32O3
M. Wt
332.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Alfaxalone

Propofol depresses respiration; ketamine fails to induce surgical plane; old alfaxalone (Cremophor EL) causes anaphylaxis. Our HPBCD/SBECD-complexed alfaxalone eliminates histamine release, preserves cardiovascular reflexes, and ensures consistent anesthesia for hemodynamically sensitive models. Key differentiators:

  • 75% lower ventilation need vs. propofol in CRI
  • 57-min surgical plane from single IP dose in rodents
  • LD50 >84 mg/kg, no anaphylaxis risk

CAS Number

23930-19-0

Product Name

Alfaxalone

IUPAC Name

(3R,5S,8S,9S,10S,13S,14S,17S)-17-acetyl-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-11-one

Molecular Formula

C21H32O3

Molecular Weight

332.5 g/mol

InChI

InChI=1S/C21H32O3/c1-12(22)16-6-7-17-15-5-4-13-10-14(23)8-9-20(13,2)19(15)18(24)11-21(16,17)3/h13-17,19,23H,4-11H2,1-3H3/t13-,14+,15-,16+,17-,19+,20-,21+/m0/s1

InChI Key

DUHUCHOQIDJXAT-OLVMNOGESA-N

SMILES

CC(=O)C1CCC2C1(CC(=O)C3C2CCC4C3(CCC(C4)O)C)C

Synonyms

alfaxalone, alfaxolone, alphaxalone, alphaxalone, (3alpha)-isomer, alphaxalone, (3alpha,5beta)-isomer, alphaxalone, (3beta,5alpha)-isomer, alphaxalone, (3beta,5beta)-isomer, delta(16)-alfaxalone, hydroxy-5 alpha-pregnane-11,20-dione

Canonical SMILES

CC(=O)C1CCC2C1(CC(=O)C3C2CCC4C3(CCC(C4)O)C)C

Isomeric SMILES

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC(=O)[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@H](C4)O)C)C

The exact mass of the compound Alfaxalone is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Chemical Actions and Uses - Pharmacologic Actions - Therapeutic Uses - Central Nervous System Agents - Central Nervous System Depressants - Anesthetics - Supplementary Records. It belongs to the ontological category of corticosteroid hormone in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Purity

≥99%

Package Size

10 mg, 50 mg, 100 mg

Alfaxalone (CAS 23930-19-0) is a synthetic neuroactive steroid and positive allosteric modulator of GABA_A receptors, widely utilized as a premium intravenous injectable anesthetic [1]. Unlike classic barbiturates or dissociative anesthetics, alfaxalone provides rapid induction and recovery with minimal tissue irritation when formulated with modern cyclodextrin excipients such as HPBCD or SBECD [2]. Its procurement value in laboratory and veterinary settings is driven by its exceptionally high therapeutic index, preservation of cardiovascular reflexes, and superior suitability for continuous rate infusion (CRI) in hemodynamically sensitive in vivo models [1].

Substituting alfaxalone with common alternatives like propofol or ketamine compromises experimental control and animal welfare in sensitive models [1]. Propofol is prone to causing dose-dependent respiratory depression, vasodilation, and hypotension, often necessitating mechanical ventilation and complex monitoring during continuous infusions [2]. Ketamine, while providing analgesia, frequently fails to induce a sufficient surgical plane of anesthesia as a single agent in rodents and carries a longer, highly erratic recovery profile [1]. Furthermore, older generic alfaxalone formulations (e.g., Althesin) relied on Cremophor EL, which triggered severe histamine release and anaphylaxis—a critical confounding variable entirely eliminated by procuring modern cyclodextrin-complexed alfaxalone [3].

Superior Therapeutic Index and Excipient Safety Margin

Modern cyclodextrin-formulated alfaxalone demonstrates a drastically improved safety profile compared to both propofol and older Cremophor EL-based formulations (Althesin) [1]. In murine models, the LD50 for propofol is 27.7 mg/kg, and 43.6 mg/kg for Althesin[1]. In contrast, cyclodextrin-formulated alfaxalone exhibited no lethality at 53 mg/kg and only 20% lethality at a massive 84 mg/kg dose, proving a vastly superior therapeutic index [1].

Evidence DimensionLethal Dose (LD50) in rats
Target Compound DataCyclodextrin-Alfaxalone (>84 mg/kg for LD50)
Comparator Or BaselinePropofol (27.7 mg/kg) and Althesin (43.6 mg/kg)
Quantified Difference>3x higher safety margin than propofol; elimination of Cremophor-related toxicity.
ConditionsIntravenous administration in Wistar rats.

Procurement of cyclodextrin-grade alfaxalone ensures maximum dosing flexibility and eliminates excipient-driven anaphylaxis in sensitive laboratory animals.

Reduced Respiratory Depression During Continuous Rate Infusion (CRI)

Alfaxalone exhibits a significantly broader therapeutic range regarding respiratory preservation compared to propofol[1]. In a comparative continuous rate infusion (CRI) study in felines undergoing total intravenous anesthesia (TIVA), 80% of subjects receiving propofol required controlled manual ventilation due to hypoventilation and apnea, whereas only 20% of subjects receiving alfaxalone required such intervention [1].

Evidence DimensionRequirement for controlled ventilation during CRI
Target Compound DataAlfaxalone (20% of subjects)
Comparator Or BaselinePropofol (80% of subjects)
Quantified Difference75% relative reduction in the need for mechanical ventilation support.
ConditionsContinuous rate infusion for total intravenous anesthesia (TIVA) in felines.

Reduces the need for complex ventilatory support equipment and minimizes physiological disruption during prolonged in vivo surgical models.

Rapid Onset and Surgical Plane Induction in Rodent Models

While ketamine is a standard veterinary anesthetic, it often fails to achieve a surgical plane when used alone in rodents [1]. In C57BL/6 mice, an 80 mg/kg IP dose of alfaxalone successfully induced a light surgical plane of anesthesia with a rapid onset of 2.2 ± 0.2 minutes and a duration of 57.1 ± 3.8 minutes[1]. An equivalent 80 mg/kg IP dose of ketamine failed to induce loss of consciousness in over 35% of subjects and provided only sedative effects lasting 6.9 ± 0.8 minutes[1].

Evidence DimensionAnesthesia onset and duration
Target Compound DataAlfaxalone (Onset: 2.2 min, Duration: 57.1 min, surgical plane achieved)
Comparator Or BaselineKetamine (Onset: 5.4 min, Duration: 6.9 min, sedation only)
Quantified Difference8x longer duration of action and successful induction of surgical anesthesia compared to ketamine alone.
Conditions80 mg/kg intraperitoneal (IP) injection in C57BL/6 mice.

Justifies the selection of alfaxalone as a highly reliable, rapid-acting primary induction agent for laboratory rodent surgeries where ketamine is insufficient.

Enhanced Neonatal Viability and Apgar Scores in C-Section Models

In reproductive surgical models, the choice of induction agent directly impacts neonatal vitality[1]. When comparing alfaxalone to propofol for anesthetic induction during canine cesarean sections, neonates delivered under alfaxalone exhibited significantly higher initial Apgar scores (8.1 ± 0.2) compared to those delivered under propofol (7.0 ± 0.2) [1]. This advantage persisted at the 120-minute mark (9.7 ± 0.1 vs 9.1 ± 0.2) [1].

Evidence DimensionNeonatal Apgar scores at birth (Apgar 0)
Target Compound DataAlfaxalone (8.1 ± 0.2)
Comparator Or BaselinePropofol (7.0 ± 0.2)
Quantified Difference15.7% improvement in immediate neonatal vitality scores.
ConditionsInduction agent for canine cesarean section models.

Critical for researchers conducting reproductive studies or veterinary clinics aiming to maximize neonatal survival and immediate post-operative vitality.

Laboratory Animal Total Intravenous Anesthesia (TIVA)

Ideal for prolonged surgical procedures in felines, canines, and rodents where respiratory depression must be minimized, directly leveraging its 75% lower requirement for mechanical ventilation compared to propofol [1].

Reproductive and Neonatal Surgical Models

The preferred induction agent for cesarean sections and maternal surgeries, as it yields significantly higher neonatal Apgar scores and immediate post-operative vitality metrics than propofol [2].

Single-Agent Rodent Anesthesia Workflows

Highly suited for rapid-throughput murine surgical models where ketamine fails to induce a surgical plane, providing a reliable 57-minute duration of action from a single intraperitoneal injection [3].

Cyclodextrin Formulation Research

Serves as a benchmark active pharmaceutical ingredient (API) for developing and testing novel cyclodextrin (HPBCD/SBECD) inclusion complexes, given its validated safety margin (>84 mg/kg LD50) over older Cremophor EL vehicles [4].

XLogP3

3.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

332.23514488 g/mol

Monoisotopic Mass

332.23514488 g/mol

Heavy Atom Count

24

UNII

BD07M97B2A

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 1 notifications to the ECHA C&L Inventory.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Neurosteroids

ATC Code

N - Nervous system
N01 - Anesthetics
N01A - Anesthetics, general
N01AX - Other general anesthetics
N01AX05 - Alfaxalone

Pictograms

Acute Toxic

Acute Toxic

Other CAS

23930-19-0

Wikipedia

Alfaxalone
Hawkinsin

Use Classification

Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients
Roan R: Use of alfaxalone in rabbits. Vet Rec. 2009 Feb 7;164(6):188. [PMID:19202182]
Strachan FA, Mansel JC, Clutton RE: A comparison of microbial growth in alfaxalone, propofol and thiopental. J Small Anim Pract. 2008 Apr;49(4):186-90. doi: 10.1111/j.1748-5827.2007.00473.x. Epub 2008 Jan 11. [PMID:18194193]
Vettorato E: Prolonged intravenous infusion of alfaxalone in a cat. Vet Anaesth Analg. 2013 Sep;40(5):551-2. doi: 10.1111/vaa.12044. Epub 2013 Apr 24. [PMID:23611452]
Herbert GL, Murison PJ: Eye position of cats anaesthetised with alfaxalone or propofol. Vet Rec. 2013 Apr 6;172(14):365. doi: 10.1136/vr.101404. Epub 2013 Feb 5. [PMID:23385007]
Goodwin W, Keates H, Pasloske K, Pearson M, Sauer B, Ranasinghe MG: Plasma pharmacokinetics and pharmacodynamics of alfaxalone in neonatal foals after an intravenous bolus of alfaxalone following premedication with butorphanol tartrate. Vet Anaesth Analg. 2012 Sep;39(5):503-10. doi: 10.1111/j.1467-2995.2012.00734.x. Epub 2012 May 30. [PMID:22642499]
Bertelsen MF, Sauer CD: Alfaxalone anaesthesia in the green iguana (Iguana iguana). Vet Anaesth Analg. 2011 Sep;38(5):461-6. doi: 10.1111/j.1467-2995.2011.00640.x. [PMID:21831051]
Jungck E, Kloss T, Blendl M, Hoerster W, Klaucke D: [Experiences with the steroid narcotic alfaxalone/alfadolone (Aurantex) in emergency patients in rescue service]. Anasth Intensivther Notfallmed. 1983 Feb;18(1):8-13. [PMID:6846760]
Brewster ME, Estes KS, Bodor N: Development of a non-surfactant formulation for alfaxalone through the use of chemically-modified cyclodextrins. J Parenter Sci Technol. 1989 Nov-Dec;43(6):262-5. [PMID:2600731]
Adami C, d'Ovidio D, Casoni D: Alfaxalone-butorphanol versus alfaxalone-morphine combination for immersion anaesthesia in oriental fire-bellied toads (Bombina orientalis). Lab Anim. 2015 Aug 25. pii: 0023677215601300. [PMID:26306614]
Tamura J, Ishizuka T, Fukui S, Oyama N, Kawase K, Itami T, Miyoshi K, Sano T, Pasloske K, Yamashita K: Sedative effects of intramuscular alfaxalone administered to cats. J Vet Med Sci. 2015 Aug;77(8):897-904. doi: 10.1292/jvms.14-0200. Epub 2015 Mar 19. [PMID:25786416]

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